4-(4-Chloro-2-fluoro-phenoxy)butanenitrile
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Overview
Description
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H9ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile typically involves the reaction of 4-chloro-2-fluorophenol with butanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenoxy ring with another aromatic ring .
Scientific Research Applications
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4-fluorobutyrophenone
- 3-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenol
Uniqueness
4-(4-Chloro-2-fluoro-phenoxy)butanenitrile is unique due to its specific combination of chloro and fluoro substituents on the phenoxy ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where these properties are advantageous .
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCLLQUDWGPMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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